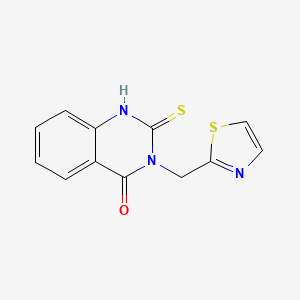
2-硫代亚甲基-3-(1,3-噻唑-2-基甲基)-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one is a heterocyclic molecule that appears to be a derivative of quinazolinone, a fused bicyclic compound consisting of a benzene ring joined to a pyrimidine ring. The molecule is further modified by the presence of a thiazole, a sulfur-containing five-membered ring, and a sulfanyl group, which is a functional group containing a sulfur atom bonded to a hydrogen atom.
Synthesis Analysis
The synthesis of related quinazolinone derivatives has been explored in the literature. For instance, the sulfonylation of quinazolin-4(3H)-ones has been studied, revealing that the presence of a hydrogen substituent at the 2-position directs the sulfonyl group to the N-3 position. This suggests that the synthesis of the compound might involve similar regioselective sulfonylation techniques . Additionally, the synthesis of novel triazoloquinazolinone derivatives has been reported using dimethyl-n-cyanoimidodithiocarbonate and hydrazinobenzoic acid as building blocks . This indicates that the synthesis of the compound could potentially involve a similar strategy of using building blocks that introduce the sulfanyl and thiazole groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can undergo various chemical transformations. The presence of a sulfanyl group at the 2-position could influence the electronic distribution within the molecule due to its mesomeric effects, potentially affecting the molecule's reactivity .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives can be quite diverse. For example, the sulfonylation process can lead to unexpected 1,3-sulfonyl migration, which is an intramolecular shift from nitrogen to oxygen within the molecule . This kind of reactivity might be relevant to the compound , as it could undergo similar intramolecular rearrangements under certain conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one are not detailed in the provided papers, the properties of similar compounds can be inferred. Quinazolinone derivatives generally exhibit a range of physical properties such as melting points, solubility, and crystallinity, which are influenced by the nature of their substituents . The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are also determined by the substituents present on the quinazolinone core and the overall molecular structure .
科学研究应用
合成和抗炎活性
喹唑啉-4-酮衍生物,包括与2-硫代亚甲基-3-(1,3-噻唑-2-基甲基)-1H-喹唑啉-4-酮相关的衍生物,已经合成并评估了其抗炎活性。这些化合物在取代基上有所不同,表现出不同程度的水肿抑制,其中一些在特定剂量下表现出的活性与标准药物相当。这表明它们作为抗炎剂的潜力(Ashok Kumar & C. S. Rajput, 2009)。
抗菌和抗真菌活性
对喹唑啉-4-酮衍生物的进一步探索揭示了一组具有显着抗菌和抗真菌活性的子集。这包括通过修饰合成的化合物,这些修饰赋予它们对单胺氧化酶的高活性和抗肿瘤特性。广泛的生物活性突出了该化合物在药理学应用中的多功能性(A. Markosyan et al., 2015)。
化学合成进展
对功能化2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮衍生物的研究突出了化学合成领域的重要进展。这些化合物是通过分子内亲电环化生成的,展示了现代合成化学的复杂性和精确性。这些化合物的产生为治疗剂和其他化学实体的发展开辟了新的途径(N. Kut et al., 2020)。
抗抑郁和抗焦虑特性
一系列2-氨基-5-硫代-1,3,4-噻二唑衍生物,在结构上与喹唑啉-4-酮相关,已经合成并评估了它们的中枢神经系统(CNS)活性。这些研究表明,某些衍生物具有显着的抗抑郁和抗焦虑特性,与参考药物相当,表明在治疗中枢神经系统疾病中具有治疗潜力(F. Clerici et al., 2001)。
新型抗病毒剂
研究还导致了新型2,3-二取代喹唑啉-4(3H)-酮作为针对各种流感、SARS冠状病毒、登革热、黄热病和其他病毒的潜在抗病毒剂的开发。这些化合物已使用微波技术合成并筛选了其抗病毒功效,对禽流感显示出有希望的结果,对委内瑞拉马脑炎和塔卡里贝病毒的中度活性(P. Selvam et al., 2007)。
属性
IUPAC Name |
2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-11-8-3-1-2-4-9(8)14-12(17)15(11)7-10-13-5-6-18-10/h1-6H,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOOTXSIHAFXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1274013-03-4 |
Source


|
| Record name | 2-sulfanyl-3-[(1,3-thiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2551691.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)
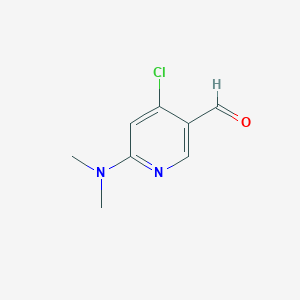
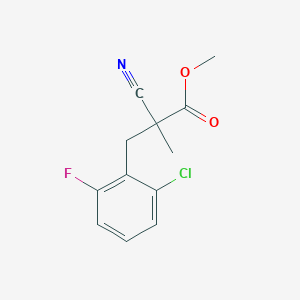
![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)
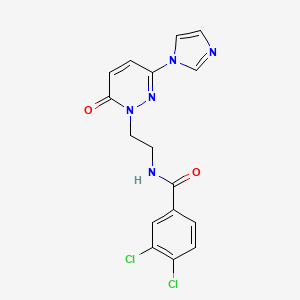
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide](/img/structure/B2551699.png)
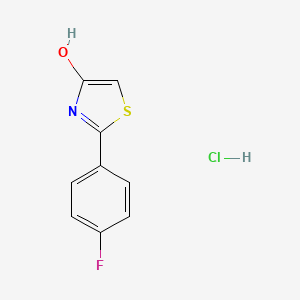
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2551704.png)
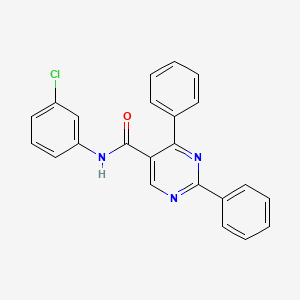
![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2551709.png)